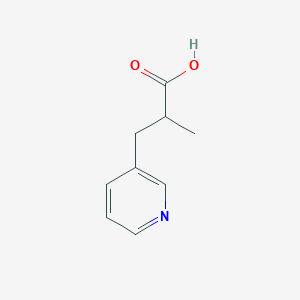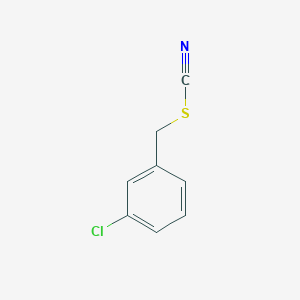
2-Isocyanato-Thiazole
Overview
Description
2-Isocyanato-Thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of the isocyanate functional group makes this compound a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Thiazole derivatives, including 2-Isocyanato-Thiazole, have been found to interact with a variety of biological targets. They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Thiazole derivatives have also been reported to inhibit COX-2 and 5-LOX enzymes, which play a vital role in the initiation and progression of inflammatory reactions .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with their targets. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables thiazole derivatives to interact with their targets in a specific manner, leading to changes in the biological system .
Biochemical Pathways
Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities, indicating that they affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known for their diverse biological activities, suggesting that they have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. Given the reported activities of thiazole derivatives, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory, antimicrobial, or antitumor effects .
Action Environment
The action of this compound, like other thiazole derivatives, can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in water, alcohol, ether, and other organic solvents can affect their bioavailability and hence their efficacy
Biochemical Analysis
Biochemical Properties
2-Isocyanato-Thiazole plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds with nucleophilic amino acids, leading to the modification of enzyme activity and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, thereby modulating cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions often result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions lead to the formation of reactive metabolites, which can further interact with other biomolecules and affect metabolic flux and metabolite levels . The compound’s metabolism often results in the formation of electrophilic intermediates that can covalently modify cellular macromolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments, influencing its biological activity . The transport and distribution of this compound are crucial for its effective functioning in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The localization of this compound is essential for its role in modulating cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-Thiazole can be achieved through various methods. One common approach involves the reaction of thiazole derivatives with phosgene or its equivalents under controlled conditions . Another method includes the use of transition-metal-catalyzed reactions, such as the Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition-metal catalysts, such as Rhodium(I), are often employed in cycloaddition reactions.
Major Products Formed
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Heterocyclic Compounds: Resulting from cycloaddition reactions with multiple-bond-containing compounds.
Scientific Research Applications
2-Isocyanato-Thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification due to its reactive isocyanate group.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Contains an amino group instead of an isocyanate group and is known for its antimicrobial properties.
2-Hydrazinothiazole: Features a hydrazine group and is used in the synthesis of hydrazone derivatives.
Thiazole-4-carboxamide: A thiazole derivative with a carboxamide group, used in anticancer research.
Uniqueness of 2-Isocyanato-Thiazole
The presence of the isocyanate group in this compound makes it uniquely reactive compared to other thiazole derivatives. This reactivity allows it to participate in a broader range of chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-isocyanato-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQJCACXRHPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634067 | |
| Record name | 2-Isocyanato-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71189-23-6 | |
| Record name | 2-Isocyanatothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71189-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isocyanato-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















